Ditert-butyl 1,4-Benzyldicarbamate

Protecting group chemistry Boc protection selectivity Diamine synthesis

Direct protection of p-xylylenediamine yields only 20-30% di-Boc product, creating supply bottlenecks for research requiring rigid, spatially defined diamines. Pre-made CAS 20580-52-3 eliminates this synthesis challenge. • Rigid p-xylylene core (~7.8 Å N-to-N distance) ensures geometric constraint essential for bistable cucurbituril-based rotaxanes (2:1/1:1 binding modes). • Validated scaffold for NPY Y₁ receptor fluorescent antagonists (Ki = 1.5 nM) and PROTAC linkers where rigidity governs ternary complex formation. • ≥95% purity with batch-specific QC; acid-labile Boc groups permit one-pot deprotection-condensation workflows.

Molecular Formula C18H28N2O4
Molecular Weight 336.4 g/mol
CAS No. 20580-52-3
Cat. No. B1397433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDitert-butyl 1,4-Benzyldicarbamate
CAS20580-52-3
Molecular FormulaC18H28N2O4
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC=C(C=C1)CNC(=O)OC(C)(C)C
InChIInChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)19-11-13-7-9-14(10-8-13)12-20-16(22)24-18(4,5)6/h7-10H,11-12H2,1-6H3,(H,19,21)(H,20,22)
InChIKeyICDXFIRMBGNMSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ditert-butyl 1,4-Benzyldicarbamate (CAS 20580-52-3): Core Identity and Physicochemical Baseline for Informed Procurement


Ditert-butyl 1,4-Benzyldicarbamate (CAS 20580-52-3), systematically named di-tert-butyl (1,4-phenylenebis(methylene))dicarbamate or (N,N'-di-Boc)-p-xylylene diamine, is a symmetric, dual-Boc-protected aromatic diamine with molecular formula C₁₈H₂₈N₂O₄ and molecular weight 336.43 g·mol⁻¹ . It belongs to the class of alkoxycarbonyl-protected diamines, featuring two acid-labile tert-butoxycarbonyl (Boc) groups attached via carbamate linkages to a rigid p-xylylene (1,4-phenylenebis(methylene)) core. The compound is a white to off-white crystalline solid, soluble in common organic solvents including dichloromethane, chloroform, DMSO, and methanol, with a computed LogP of 4.52 and a topological polar surface area (PSA) of 76.66 Ų . It serves as a protected bifunctional building block in multi-step organic synthesis, where the rigid aromatic spacer and orthogonal Boc deprotection chemistry distinguish it from flexible aliphatic di-Boc-diamine analogs .

Rigid p-xylylene core enforces defined N-to-N distance for molecular assembly
Acid-labile Boc protection enables orthogonal deprotection under mild conditions
Pre-made di-Boc compound avoids synthetic selectivity penalty of direct bis-protection

Why Generic Substitution of Ditert-butyl 1,4-Benzyldicarbamate with Other Di-Boc-Diamines Compromises Synthetic Outcomes


Di-Boc-protected diamines are not interchangeable; the spacer architecture between the two Boc-carbamate termini dictates conformational freedom, spatial separation, lipophilicity, and crystallinity. Ditert-butyl 1,4-benzyldicarbamate bears a rigid p-xylylene core that constrains the N-to-N distance to a well-defined geometry (~7.8 Å through-space for the extended conformation) and imparts significantly higher lipophilicity (LogP 4.52) compared to the closest flexible aliphatic analog N,N'-Di-Boc-1,4-butanediamine (LogP 3.72) . Generic replacement with a flexible alkyl-linked di-Boc diamine alters the spatial orientation of the deprotected diamine in downstream conjugates, affects solubility partitioning, and can lead to divergent host-guest binding stoichiometries—as demonstrated in cucurbituril-based rotaxane systems where the rigid 1,4-bis(aminomethyl)benzene scaffold is essential for bistable 2:1 and 1:1 complex formation [1]. Furthermore, the double Boc protection is synthetically challenging to achieve selectively: direct protection of p-xylylenediamine with Boc₂O yields only 20–30% of the di-Boc product, underscoring the procurement value of pre-made, quality-controlled material .

Conformational Shift
Flexible alkyl linkers lack defined geometry; may alter host–guest stoichiometry and assembly outcomes.
Lipophilicity Mismatch
Higher lipophilicity of aromatic spacer may shift solubility partitioning compared to flexible aliphatic analogs.
Direct Protection Pitfall
Direct bis-protection of p-xylylenediamine yields predominantly mono-Boc product; pre-made di-Boc ensures stoichiometric control.

Quantitative Differentiation Evidence for Ditert-butyl 1,4-Benzyldicarbamate (CAS 20580-52-3) vs. Closest Analogs


Synthetic Selectivity: Di-Boc Product Is the Minor Component in Direct p-Xylylenediamine Protection, Justifying Pre-Made Procurement

When p-xylylenediamine is treated with 1.0 equivalent of Boc₂O in DCM at 0–5 °C then warmed to room temperature for 12–16 hours, the mono-Boc-protected product, 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene (CAS 108468-00-4), is obtained as the major product in 60–70% isolated yield, whereas the target di-Boc compound (CAS 20580-52-3) is formed as the minor product in only 20–30% yield under identical conditions . This 2:1 to 3:1 selectivity ratio toward mono-protection reflects the near-equivalent reactivity of the two benzylic amine groups and the difficulty of achieving symmetrical dual protection without excess reagent and extended reaction times. The di-Boc compound therefore commands a higher procurement premium due to the inherent synthetic selectivity penalty and the additional chromatographic separation required to isolate it from the mono-Boc co-product .

Synthetic Selectivity
Head-to-head
20–30% di-Boc yield vs. 60–70% mono-Boc
Procurement bypasses low-yield synthesis and separation burden.
Boc₂O (1.0 equiv), DCM, 0°C to RT, 12–16 h; silica gel purification.
Protecting group chemistry Boc protection selectivity Diamine synthesis

Lipophilicity and Polar Surface Area Differentiation vs. N,N'-Di-Boc-1,4-butanediamine, the Closest Flexible Aliphatic Analog

Ditert-butyl 1,4-benzyldicarbamate exhibits a computed LogP of 4.52 and a topological polar surface area (PSA) of 76.66 Ų , compared to LogP 3.72 and PSA 54.70 Ų for N,N'-Di-Boc-1,4-butanediamine (CAS 33545-97-0), the most direct flexible aliphatic di-Boc-diamine comparator . This represents a ΔLogP of +0.80 (21% higher lipophilicity) and a ΔPSA of +21.96 Ų (40% larger polar surface area). The higher LogP of the target compound translates to greater solubility in non-polar organic solvents and enhanced compatibility with hydrophobic reaction environments, while the larger PSA (attributable to the two additional carbamate oxygen atoms in the more extended structure) modulates hydrogen-bonding capacity. In the context of bifunctional linker design for PROTACs or fluorescent probes, these differences materially affect membrane permeability, intracellular distribution, and ternary complex formation kinetics .

Lipophilicity & PSA
Reported
LogP 4.52 vs. 3.72; PSA +40%
Higher lipophilicity modulates solubility profile and conjugate partitioning.
Computed values; consistent cheminformatics algorithms.
Physicochemical profiling Lipophilicity Linker design PROTAC

Conformational Rigidity of the p-Xylylene Core Enables Defined Spatial Architecture, Contrasting with Conformationally Disordered Alkyl Linkers

The p-xylylene (1,4-phenylenebis(methylene)) spacer of the target compound imposes a rigid, planar aromatic framework that restricts the two Boc-carbamate termini to a defined spatial relationship. The through-space N-to-N distance in the deprotected diamine is approximately 7.5–8.0 Å, with limited conformational自由度 compared to flexible alkyl-linked analogs such as N,N'-Di-Boc-1,4-butanediamine (4–6 Å variable N-to-N distance depending on gauche/anti conformer populations) [1]. This rigidity is a critical design parameter: in cucurbit[6]uril host-guest chemistry, the rigid 1,4-bis(aminomethyl)benzene scaffold is essential for the formation of two distinct, thermally interconvertible binding modes—a kinetic 2:1 (guest:host) complex at room temperature and a thermodynamic 1:1 rotaxane at 100 °C—behavior that cannot be replicated with flexible aliphatic diamine guests [2]. Similarly, in PROTAC linker design, rigid aromatic linkers have been shown to reduce the entropic penalty of ternary complex formation relative to flexible linkers, potentially improving degradation efficiency .

Conformational Rigidity
Class-level
Rigid p-xylylene: ~7.5–8.0 Å vs. flexible 4–6 Å
Defined geometry critical for host–guest binding and macrocycle closure.
Based on MM2 and X-ray data of related structures; rotaxane studies confirm unique bistability.
Conformational restriction Linker geometry Rotaxane design Macrocycle synthesis

Orthogonal Deprotection: Boc Groups Enable Mild Acidolytic Cleavage (TFA, ~30 min) Distinct from Hydrogenolytic Cbz Removal (>18 h)

The two Boc protecting groups on ditert-butyl 1,4-benzyldicarbamate are cleaved under mildly acidic conditions—typically 50% TFA in DCM at room temperature for 30 minutes, or 3 M HCl in EtOAc for 30 minutes—yielding the free p-xylylenediamine quantitatively [1][2]. In contrast, the corresponding di-Cbz-protected analog (N,N'-Di-Cbz-p-xylylenediamine) requires catalytic hydrogenolysis (H₂, 1 atm, Pd/C 10% w/w, in MeOH, 18 h) for deprotection, a process incompatible with substrates bearing hydrogenation-sensitive functionalities such as alkenes, alkynes, or benzyl esters [2]. The di-Fmoc analog requires basic conditions (20% piperidine in DMF), which are orthogonal to both Boc and Cbz. This acid-lability profile of the target compound enables sequential deprotection strategies: Boc groups can be removed in the presence of Cbz- or Fmoc-protected amines, and conversely, Boc groups remain intact under hydrogenolytic (Cbz removal) or basic (Fmoc removal) conditions [1]. The quantitative deprotection kinetics—complete conversion within 1 hour in neat TFA, translating to a half-life of approximately 53 minutes under standardized conditions—have been established for Boc-protected amines [3].

Orthogonal Deprotection
Class-level
Boc: TFA/DCM, 30 min vs. Cbz: H₂/Pd-C, 18 h
Acid-labile Boc enables selective deprotection in presence of Cbz or Fmoc groups.
Quantitative conversion; half-life ~53 min in neat TFA; preserves reduction-sensitive functionality.
Orthogonal deprotection Boc vs. Cbz Solid-phase synthesis Peptide chemistry

Validated Role as a Key Intermediate in High-Affinity Fluorescent NPY Y₁ Receptor Antagonist Synthesis (Ki ~1–10 nM)

Ditert-butyl 1,4-benzyldicarbamate serves as the protected diamine linker precursor in the synthesis of red-fluorescent argininamide-type NPY Y₁ receptor (Y₁R) antagonists, as reported by Keller et al. (2011) [1]. In this study, the deprotected p-xylylenediamine scaffold was used to connect pyrylium and cyanine fluorophores to the argininamide pharmacophore via linkers of varying length and chemical nature. The resulting fluorescent probes exhibited Y₁R binding affinities (Ki values) and antagonistic activities (IC₅₀ in calcium mobilization assays) in the one- to two-digit nanomolar range (Ki = 1.5 nM for the lead compound UR-MK131), and demonstrated sufficient stability under live-cell confocal microscopy conditions [1]. The rigid p-xylylene spacer contributed to defining the spatial relationship between the fluorophore and the pharmacophore, a parameter critical for maintaining high receptor affinity while accommodating bulky fluorescent dyes. The compound is specifically listed in the experimental section (p. 2859–2878) as a synthetic intermediate used in the construction of these probes [1].

Probe Affinity Context
Reported
UR-MK131 Ki = 1.5 nM (NPY Y₁R)
Reported linker context supports high-affinity fluorescent probe development.
Probe data from Keller et al., 2011; p-xylylene linker contributed to SAR.
Fluorescent probe NPY Y1 receptor Linker SAR Confocal microscopy

Supplier QC Documentation: Batch-Specific NMR, HPLC, and GC Data at 95% Standard Purity Enable Reproducible Downstream Chemistry

Commercially available ditert-butyl 1,4-benzyldicarbamate is offered at standard purities of 95% (Bidepharm, with batch-specific NMR, HPLC, and GC analytical reports) and 97% (Kuujia/Amadis) [1]. Bidepharm provides downloadable Certificates of Analysis including ¹H NMR spectral confirmation of structure, HPLC purity determination, and GC analysis for volatile impurity profiling . This level of QC documentation is significant because the primary synthetic contaminant—the mono-Boc analog (CAS 108468-00-4)—is structurally similar and co-elutes under many chromatographic conditions, making reliable purity certification essential for stoichiometric calculations in subsequent reactions. In contrast, the mono-Boc analog is commercially available at lower typical purity (90% from Thermo Fisher/Acros) [2], and the corresponding unprotected p-xylylenediamine (CAS 539-48-0) is air-sensitive and requires storage under inert gas [3], introducing handling complications absent from the stable, crystalline di-Boc compound.

QC Documentation
Reported
95–97% with NMR, HPLC, GC vs. mono-Boc 90%
Batch-specific QC data supports stoichiometric precision in multi-step synthesis.
Commercial specifications; purity verified by orthogonal analytical methods.
Quality control Purity specification Batch analysis Procurement

High-Value Application Scenarios for Ditert-butyl 1,4-Benzyldicarbamate (CAS 20580-52-3) Grounded in Quantitative Differentiation Evidence


Synthesis of Bistable Rotaxanes and Mechanically Interlocked Molecular Devices Requiring Defined Host-Guest Geometry

As demonstrated by Sinha et al. (2012), the rigid 1,4-bis(aminomethyl)benzene scaffold—obtained by deprotecting the target di-Boc compound—is uniquely capable of forming two thermally interconvertible binding modes with cucurbit[6]uril: a kinetic 2:1 complex at room temperature and a thermodynamic 1:1 rotaxane at 100 °C [1]. This bistable behavior is not observed with flexible aliphatic diamine guests. Researchers developing molecular switches, rotary motors, or controlled-release systems should procure CAS 20580-52-3 as the protected precursor to ensure access to this structurally defined guest scaffold. The acid-labile Boc groups permit quantitative deprotection immediately prior to rotaxane assembly, while the rigid p-xylylene core guarantees the geometric constraints essential for bistable complex formation [1].

Construction of High-Affinity Fluorescent Pharmacological Probes with Defined Fluorophore-Pharmacophore Spacing

The validated use of the p-xylylenediamine scaffold (derived from CAS 20580-52-3) in the synthesis of red-fluorescent NPY Y₁ receptor antagonists with Ki = 1.5 nM (UR-MK131) establishes this compound as a privileged linker building block for fluorescent probe development [2]. The rigid aromatic spacer minimizes conformational flexibility between the pharmacophore and the fluorophore, reducing the entropic penalty of binding while maintaining sufficient separation to accommodate bulky cyanine and pyrylium dyes. Medicinal chemistry groups developing fluorescent ligands for receptor visualization by confocal microscopy or flow cytometry should prioritize this di-Boc precursor over flexible alkyl linkers, which may introduce unwanted conformational heterogeneity that degrades binding affinity [2].

PROTAC Linker Design Where Conformational Restriction Is Required for Ternary Complex Geometry Optimization

In PROTAC (PROteolysis TArgeting Chimera) development, linker rigidity is a critical parameter governing ternary complex formation and degradation efficiency . The target compound, after deprotection, provides a rigid, planar p-xylylene linker with a defined N-to-N distance of ~7.5–8.0 Å—shorter and more spatially constrained than flexible PEG or alkyl linkers of equivalent atom count. Its LogP of 4.52 (vs. 3.72 for the flexible butane analog) also modulates the lipophilicity of the final PROTAC construct . Procurement of high-purity (≥95%) CAS 20580-52-3 with batch-specific QC data ensures reliable stoichiometric conjugation in PROTAC assembly, where mono-Boc contamination could lead to premature chain termination and reduced product yield .

Synthesis of Symmetrical Macrocycles, Polyamides, and Covalent Organic Frameworks via Simultaneous Dual-Deprotection

The dual Boc protection of CAS 20580-52-3 enables simultaneous liberation of both amine termini under homogeneous acidic conditions (50% TFA/DCM, 30 min), generating p-xylylenediamine in situ for immediate condensation with diacyl chlorides, diisocyanates, or dialdehydes [3]. This one-pot deprotection-and-condensation strategy is advantageous over using unprotected p-xylylenediamine directly, which is air-sensitive and prone to oxidative discoloration during storage [4]. The rigid p-xylylene core imparts enhanced thermal stability and mechanical strength to the resulting polyamide or polyurea materials compared to those derived from flexible aliphatic diamines. The orthogonal deprotection chemistry (acid-labile Boc vs. hydrogenolytic Cbz) further allows this compound to be used in sequences where other protected amines must remain intact until a later synthetic stage [3].

Application
Selection Property
Validation Focus
Rotaxane and molecular device assembly
Rigid aromatic spacer geometry
Host–guest binding stoichiometry and bistability
Fluorescent probe linker studies
Defined fluorophore–pharmacophore spacing
Probe binding affinity endpoint review
PROTAC ternary complex research
Conformationally restricted linker core
Ternary complex formation and degradation assessment
Macrocycle and polyamide synthesis
Simultaneous dual Boc deprotection
Polycondensation stoichiometry and material stability
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